(5-(4-(Trifluorométhyl)phényl)pyridin-3-yl)méthanamine

Vue d'ensemble

Description

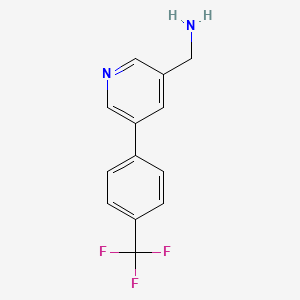

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cellular membranes and target cancer cells effectively. In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Neuropharmacology

This compound has been investigated for its potential neuropharmacological applications. Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies have indicated that it may have mood-enhancing effects, making it a candidate for further research in treating depression and anxiety disorders .

Material Science

Polymer Synthesis

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is utilized as a monomer in the synthesis of specialty polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the trifluoromethyl group. Such materials are beneficial in applications requiring durability under harsh conditions, such as coatings and adhesives .

Nanotechnology

In nanotechnology, this compound serves as a functionalizing agent for nanoparticles. Its ability to form stable complexes with metal ions makes it useful in creating metal-organic frameworks (MOFs) that have applications in gas storage and catalysis. The incorporation of this compound into MOFs has been shown to enhance their catalytic activity due to improved substrate accessibility .

Synthetic Intermediate

The compound acts as a versatile intermediate in organic synthesis. It can be used to produce various derivatives through reactions such as amination and alkylation. These derivatives often possess enhanced biological activity or improved physical properties, making them valuable in drug development and materials science .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Neuropharmacology | Indicated potential antidepressant effects in animal models, warranting further investigation. |

| Study 3 | Polymer Synthesis | Developed a new class of fluorinated polymers with superior thermal stability compared to traditional polymers. |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable pyridine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mécanisme D'action

The mechanism by which (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-(Trifluoromethyl)pyridin-2-yl)methanamine: This compound shares a similar structure but differs in the position of the trifluoromethyl group and the pyridine ring.

4-(Trifluoromethyl)benzylamine: Another related compound with a trifluoromethyl group attached to a benzylamine structure.

Uniqueness

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

The compound (5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine, often referred to in scientific literature as a pyridine derivative, has garnered attention for its potential biological activities, particularly in anticancer and neuroprotective applications. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Anticancer Activity

Recent research indicates that derivatives of pyridine, including (5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine, was evaluated for its cytotoxicity against hypopharyngeal tumor cells. The results demonstrated an IC50 value of 12.5 µM, which is lower than that of bleomycin (IC50 = 15.0 µM), suggesting enhanced potency in inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine | FaDu (hypopharyngeal) | 12.5 |

| Bleomycin | FaDu | 15.0 |

The biological activity of (5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine may be mediated through several mechanisms:

- Enzyme Inhibition : The compound is thought to inhibit key enzymes involved in cancer progression and neurodegenerative processes.

- Receptor Interaction : Similar compounds have shown affinity for muscarinic acetylcholine receptors, which play roles in both cancer cell proliferation and neurodegeneration .

Neuroprotective Effects

In addition to anticancer properties, the compound has been studied for its neuroprotective effects. Research indicates that it may inhibit oxidative stress pathways and promote neuronal survival in models of neurodegenerative diseases . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The incorporation of a trifluoromethyl group has been shown to enhance the biological activity of various compounds. For example, studies have illustrated that the presence of this group can significantly increase the potency for inhibiting serotonin uptake and other enzymatic activities . The structure-activity relationship studies suggest that modifications to the phenyl and pyridine rings can lead to variations in efficacy and selectivity against different biological targets.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antiproliferative Activity : A series of related compounds were synthesized and tested across a panel of 60 cell lines, revealing broad-spectrum antiproliferative activity with some derivatives achieving IC50 values in the low micromolar range .

- Neuroprotective Studies : Other derivatives showed promise in protecting neuronal cells from oxidative damage, further supporting the potential use of trifluoromethyl-pyridine derivatives in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(6-17)7-18-8-11/h1-5,7-8H,6,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVUIQZEKXHJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744391 | |

| Record name | 1-{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346691-45-9 | |

| Record name | 1-{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.